(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Description
This compound is a bicyclic amino acid derivative featuring a bicyclo[3.2.1]octane core structure. The nitrogen atom in the 6-aza position is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis to prevent unwanted side reactions during solid-phase assembly . The carboxylic acid at position 5 enhances solubility in polar solvents and facilitates conjugation in bioconjugation chemistry.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1S,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(12-23)13-24(23)22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m0/s1 |
InChI Key |
VRVKYEBMYXINBO-NPMXOYFQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@](C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2CC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Nortropinone hydrochloride (8-azabicyclo[3.2.1]octan-3-one hydrochloride) is a common starting material for the bicyclic core.
- tert-Butyl esters of the bicyclic carboxylic acid are often used as protected intermediates to facilitate selective functional group transformations.
- Lithium bis(trimethylsilyl)amide (LHMDS) or sodium hexamethyldisilazane (NaHMDS) are employed as strong bases for enolate formation.
- N-phenylbis(trifluoromethanesulfonimide) is used as an electrophilic triflate source for functionalization.
Typical Synthetic Route
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of nortropinone hydrochloride to tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Di-tert-butyl dicarbonate, triethylamine or N,N-diisopropylethylamine, 1,4-dioxane or dichloromethane, room temperature, 3-6 h | 95-99 | High yield; reaction monitored by TLC; product purified by silica gel chromatography |
| 2 | Enolate formation and triflation | LHMDS or NaHMDS in THF at -78 °C, followed by addition of N-phenylbis(trifluoromethanesulfonimide) | 63-99 | Controlled low temperature critical; stirring times vary from 1 h to overnight; quenching with aqueous base |
| 3 | Deprotection and conversion to carboxylic acid | Acidic or basic hydrolysis of tert-butyl ester | Variable | Conditions depend on protecting groups and desired purity |
| 4 | Fmoc protection of the nitrogen | Fmoc-Cl or Fmoc-OSu in presence of base (e.g., NaHCO3 or triethylamine) in organic solvent | High | Standard peptide synthesis protection step |
Detailed Experimental Notes
- Step 1: Nortropinone hydrochloride is dissolved in a mixture of 1,4-dioxane and water or dichloromethane. The base (triethylamine or N,N-diisopropylethylamine) and di-tert-butyl dicarbonate are added at room temperature. The reaction proceeds for 3 to 6 hours, yielding the tert-butyl ester intermediate in 95-99% yield after extraction and chromatographic purification.
- Step 2: The tert-butyl ester intermediate is cooled to -78 °C in anhydrous tetrahydrofuran (THF). LHMDS or NaHMDS is added dropwise to generate the enolate. After stirring for 1 hour, N-phenylbis(trifluoromethanesulfonimide) is added to introduce the triflate group. The reaction mixture is then warmed to room temperature and quenched with aqueous base. The crude product is extracted and purified, with yields ranging from 63% to 99%.
- Step 3: The tert-butyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or basic hydrolysis, yielding the free carboxylic acid.
- Step 4: The free amine is protected by reaction with Fmoc chloride or Fmoc N-hydroxysuccinimide ester in the presence of a base, typically in an organic solvent such as dichloromethane or dimethylformamide (DMF). This step is standard in peptide chemistry and proceeds with high efficiency.
Research Findings and Optimization
- The use of N-phenylbis(trifluoromethanesulfonimide) as a triflation reagent is preferred due to its high reactivity and selectivity, enabling efficient functionalization of the bicyclic core.
- Low temperature (-78 °C) during enolate formation and triflation is critical to avoid side reactions and maintain stereochemical integrity.
- The choice of base for enolate generation (LHMDS vs. NaHMDS) can influence reaction rate and yield; LHMDS is often favored for its solubility and reactivity in THF.
- The tert-butyl ester protecting group provides stability during functionalization steps and can be removed under mild acidic conditions without racemization.
- Fmoc protection is highly efficient and compatible with subsequent peptide coupling reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Boc protection of nortropinone hydrochloride | Di-tert-butyl dicarbonate, TEA or DIPEA | RT, 3-6 h, DCM or 1,4-dioxane/water | 95-99 | High purity, easy purification |
| Enolate formation and triflation | LHMDS or NaHMDS, N-phenylbis(trifluoromethanesulfonimide) | -78 °C to RT, THF | 63-99 | Temperature control critical |
| Deprotection of tert-butyl ester | TFA/DCM or base hydrolysis | RT, 1-3 h | Variable | Mild conditions prevent racemization |
| Fmoc protection | Fmoc-Cl or Fmoc-OSu, base | RT, 1-3 h, DCM or DMF | High | Standard peptide chemistry step |
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in ring systems , substituent positions , and functional groups , leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Related Compounds
Key Structural Differences
Ring Systems: Bicyclo[3.2.1]octane (target compound) provides a balance between rigidity and flexibility, favoring interactions with chiral biological targets. Spiro[3.4]octane (CAS 2490406-75-0) introduces a spiro junction, reducing steric strain but limiting conformational diversity .
Functional Groups :
- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid (C5) enhances aqueous solubility, whereas the ester analog () is more lipophilic, favoring cell membrane penetration .
- Fmoc Placement : Positional differences (e.g., N6 vs. N5) alter steric effects during peptide coupling reactions .
Bicyclo[3.2.0] systems () are smaller and may exhibit faster metabolic clearance compared to bicyclo[3.2.1] derivatives.
Research and Application Insights
- Synthetic Utility : The Fmoc group in these compounds is critical for peptide synthesis, enabling temporary protection of amines during chain elongation .
- Stability Considerations : Discontinuation of CAS 2490406-75-0 () may indicate instability or challenging synthesis conditions.
- Pharmacological Potential: Structural similarities to cephalosporin antibiotics (e.g., -8) suggest possible antimicrobial applications, though further functionalization would be required .
Q & A
Q. Can this compound serve as a rigid scaffold for constrained peptide libraries in high-throughput screening?
- Methodological Answer: Use split-and-pool synthesis to generate libraries with randomized flanking residues. Screen against targets (e.g., GPCRs) via SPR or fluorescence polarization. MD simulations guide residue placement for optimal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
